2,2'-(Propane-1,2-diyl)diphenol
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Overview
Description
2,2’-(Propane-1,2-diyl)diphenol, also known as bisphenol A, is a synthetic organic compound with the chemical formula C15H16O2. It is widely used in the production of polycarbonate plastics and epoxy resins. This compound has garnered significant attention due to its role as an endocrine disruptor, affecting hormonal balance in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-(Propane-1,2-diyl)diphenol is typically synthesized through the condensation reaction of acetone with two equivalents of phenol. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and proceeds efficiently with water as the only byproduct .
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Propane-1,2-diyl)diphenol involves the same condensation reaction but is optimized for large-scale output. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
2,2’-(Propane-1,2-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: It serves as a model compound for studying endocrine disruption and its effects on various biological systems.
Medicine: Research is ongoing to understand its impact on human health, particularly its role in hormonal imbalances and related diseases.
Industry: It is used in the manufacture of various consumer goods, including water bottles, food containers, and medical devices
Mechanism of Action
2,2’-(Propane-1,2-diyl)diphenol exerts its effects primarily by binding to estrogen receptors, mimicking the action of natural hormones. This binding can disrupt normal hormonal signaling pathways, leading to various physiological effects. It can affect brain development, reproductive systems, and other endocrine functions .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
- Bisphenol B (BPB)
Uniqueness
2,2’-(Propane-1,2-diyl)diphenol is unique due to its widespread use and significant impact as an endocrine disruptor. While similar compounds like BPS and BPF are used as alternatives, they also exhibit endocrine-disrupting properties, though often to a lesser extent .
Properties
CAS No. |
202133-73-1 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11(13-7-3-5-9-15(13)17)10-12-6-2-4-8-14(12)16/h2-9,11,16-17H,10H2,1H3 |
InChI Key |
ASERZHTZQPEFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1O)C2=CC=CC=C2O |
Origin of Product |
United States |
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